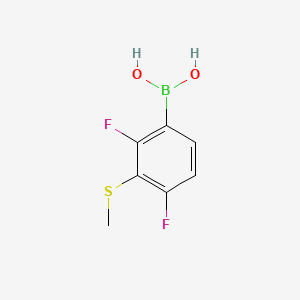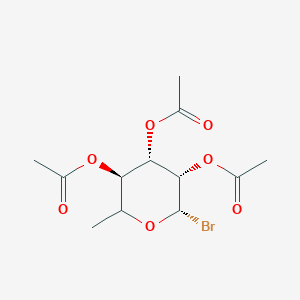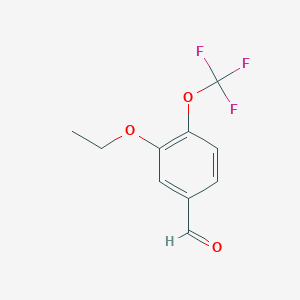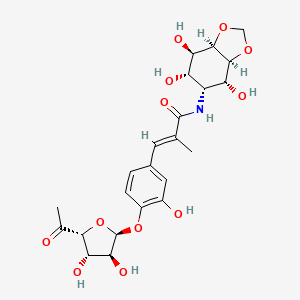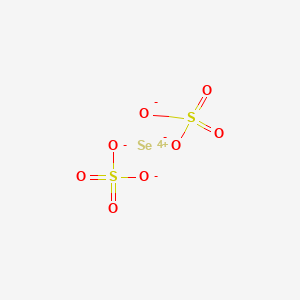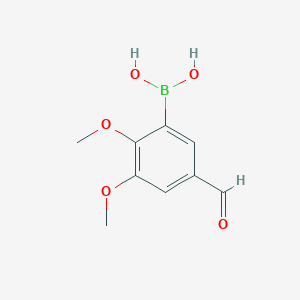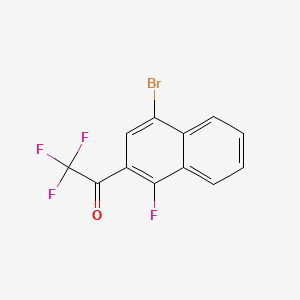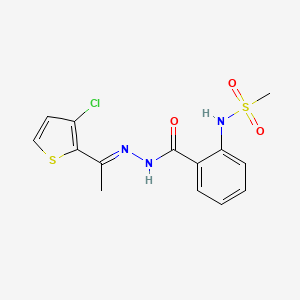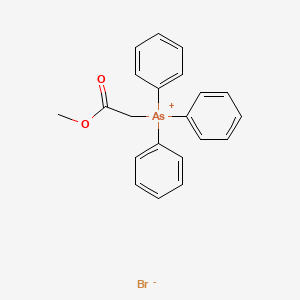
(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide is a chemical compound with the molecular formula C21H20BrO2P. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its white to off-white crystalline appearance and its solubility in water and organic solvents like ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-2-oxoethyl)-triphenylarsanium;bromide typically involves the reaction of methyl bromoacetate with triphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using methods such as recrystallization or column chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of (2-methoxy-2-oxoethyl)-triphenylarsanium;bromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2-methoxy-2-oxoethyl)triphenylphosphonium bromide: This compound is structurally similar and shares some chemical properties with (2-methoxy-2-oxoethyl)-triphenylarsanium;bromide.
Methyl 3-(2-methoxy-2-oxoethyl)thio propionate: Another compound with a similar functional group but different overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its applications in various fields, including chemistry, biology, and industry, further highlight its versatility and importance .
Properties
CAS No. |
1529-78-8 |
|---|---|
Molecular Formula |
C21H20AsBrO2 |
Molecular Weight |
459.2 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl)-triphenylarsanium;bromide |
InChI |
InChI=1S/C21H20AsO2.BrH/c1-24-21(23)17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
InChI Key |
AAMLTAAPGOYWAU-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)
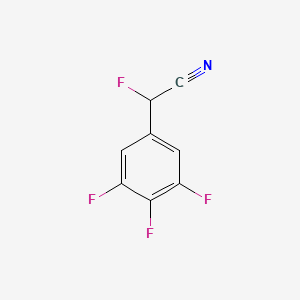
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
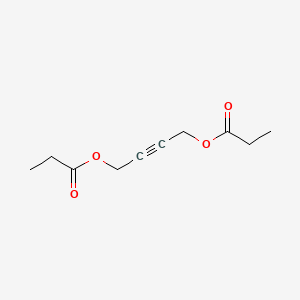
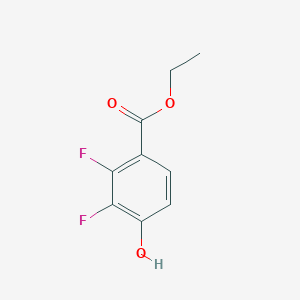
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
